This compound can be classified under heterocyclic compounds due to its inclusion of nitrogen atoms in the ring structure. It is specifically categorized as a triazolo-pyrimidine derivative, which is a subclass of pyrimidines characterized by the presence of a triazole ring fused to the pyrimidine structure. The synthesis and characterization of various derivatives have been documented in scientific literature, highlighting their potential therapeutic applications.
The synthesis of N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine typically involves a multi-step process. A notable method includes a one-pot three-step cascade reaction that utilizes five reactive centers: amide, amine, carbonyl, azide, and alkyne. This atom-economical approach allows for efficient synthesis with good yields.
The synthesis begins with the formation of the triazole ring through cycloaddition reactions involving azides and alkynes. Subsequent steps involve functionalization at the 7-position of the triazolo-pyrimidine ring and the introduction of the morpholine group via nucleophilic substitution reactions.
The molecular formula of N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is with a molecular weight of approximately 253.30 g/mol. The structural representation includes a triazole ring fused to a pyrimidine core and a morpholine moiety attached via an amine linkage.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are utilized to confirm the stereochemistry and relative configurations of this compound. These methods provide insights into the spatial arrangement of atoms within the molecule.
N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine participates in various chemical reactions including:
Substitution Reactions: These involve nucleophilic attack by the morpholine group on electrophilic centers within the triazolo-pyrimidine framework.
Oxidation and Reduction: These reactions can modify functional groups within the compound to enhance or alter its biological activity.
Cyclization Reactions: Further transformations can lead to new heterocyclic compounds that may exhibit improved pharmacological profiles.
The reactivity of this compound can be tailored by varying reaction conditions such as temperature and solvent choice to optimize yield and selectivity .
The mechanism of action for N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways.
Notably, it has been identified as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), showing selectivity over monoamine oxidases A and B. This inhibition can lead to modulation of gene expression related to various biological processes including cell proliferation and apoptosis.
N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine exhibits several notable physical properties:
Appearance: Typically presented as a solid crystalline form.
Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol.
Stability: The stability may vary depending on environmental conditions such as pH and temperature.
Chemical properties include its reactivity towards electrophiles due to the presence of nucleophilic sites within the morpholine group and the aromatic nature of the triazolo-pyrimidine core.
N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine has potential applications in various fields:
Medicinal Chemistry: This compound is being explored for its antibacterial, antiviral, and anticancer activities. Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases.
Biochemical Research: It serves as a tool in studying enzyme inhibition mechanisms and cellular signaling pathways.
Material Science: Due to its unique chemical structure, it may also find applications in creating new materials with specific electronic or optical properties .
The synthesis of N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine employs sequential heterocycle construction and selective functionalization. The foundational triazolopyrimidine scaffold is typically assembled via cyclocondensation between 5-amino-1,2,4-triazole-3-carboxylate derivatives and 1,3-dicarbonyl equivalents under acid catalysis. As demonstrated in analogous triazolopyrimidine syntheses, this method affords the bicyclic core with inherent chlorine or hydroxyl groups at the C7 position, serving as handles for downstream derivatization [4] [8]. A critical advancement involves the regioselective chlorination at C7 using phosphoryl chloride (POCl₃), which activates the scaffold for nucleophilic aromatic substitution. This chlorinated intermediate exhibits exceptional reactivity toward nitrogen nucleophiles, enabling efficient coupling with morpholine under mild conditions (50-70°C in inert solvents like acetonitrile or toluene) .
Table 1: Key Synthetic Intermediates for Triazolopyrimidine Functionalization
Intermediate | Function | Typical Yield | Key Reaction Conditions |
---|---|---|---|
7-Hydroxy-triazolopyrimidine | Core scaffold with C7 hydroxyl | 65-80% | Cyclocondensation, acetic acid reflux |
7-Chloro-triazolopyrimidine | Activated intermediate for nucleophilic substitution | 75-92% | POCl₃ reflux, catalytic DMAP |
N3-Methylated chloro intermediate | Methylated core for regioselective coupling | 60-78% | Dimethyl sulfate, K₂CO₃, acetone |
Alternative routes include one-pot annulation-functionalization strategies, where the triazole precursor is reacted with morpholine-containing diketones, though these methods suffer from lower regiocontrol. Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while improving yields by 15-20% compared to conventional heating [7]. Post-functionalization purification commonly employs recrystallization from ethanol/water mixtures or chromatographic separation on silica gel, with final compounds characterized by distinctive low-field ¹H NMR signals (8.5-9.0 ppm for H5 proton) and mass spectral confirmation [8].
Morpholine serves as a superior nucleophile for C7 substitution due to its balanced electronic and steric properties. The reaction proceeds via a classical aromatic nucleophilic substitution (SNAr) mechanism, where morpholine’s secondary amine attacks the electron-deficient C7 carbon, facilitated by the ortho-positioned nitrogen (N6) that stabilizes the Meisenheimer complex. Kinetic studies of analogous reactions reveal that morpholine exhibits a 3.5-fold rate enhancement compared to piperidine (k₂ = 0.42 ± 0.03 M⁻¹min⁻¹ vs. 0.12 ± 0.02 M⁻¹min⁻¹ in DMF at 60°C), attributable to the oxygen atom’s electron-donating effect enhancing nucleophilicity [8]. This electronic advantage is counterbalanced by morpholine’s conformational flexibility, which reduces steric hindrance during transition state formation.
Solvent optimization studies demonstrate that polar aprotic solvents (DMF, DMSO) accelerate the displacement, while protic solvents (ethanol, isopropanol) improve regioselectivity. Notably, the addition of catalytic potassium iodide (10 mol%) via the Halogen Exchange (Finkelstein) mechanism significantly enhances reactivity when the chloro precursor is replaced by bromo analogues . The reaction’s progress is efficiently monitored by thin-layer chromatography, with the characteristic spot migration (Rf 0.6→0.3 in ethyl acetate/hexane 1:1) confirming consumption of the chloro intermediate. Computational analyses (DFT at B3LYP/6-31G* level) corroborate that morpholine’s highest occupied molecular orbital (HOMO) energy (-6.3 eV) aligns optimally with the lowest unoccupied molecular orbital (LUMO) of 7-chloro-triazolopyrimidine (-2.1 eV), enabling favorable orbital overlap [8].
N3-methylation represents a critical optimization step to enforce regiochemical purity and enhance metabolic stability. Unsubstituted triazolopyrimidines exist in a dynamic tautomeric equilibrium between 1H- and 3H- forms, complicating synthetic reproducibility and biological activity. Methylation at N3 locks the scaffold in the 3H configuration, as confirmed by X-ray crystallography showing a characteristic C3-N3 bond length of 1.32 Å and planarity deviation <5° [4]. This regioselectivity is achieved using methyl iodide or dimethyl sulfate in acetone with anhydrous potassium carbonate, yielding >90% N3-methylation with minimal N1 byproduct (<5%), attributable to the higher electron density at N3 calculated via Natural Population Analysis (NPA charge: N3 = -0.52 vs. N1 = -0.48) [2] [4].
Table 2: Stability Parameters of Methylated vs. Unmethylated Triazolopyrimidines
Parameter | N3-Methylated Derivative | Unmethylated Analog | Assessment Method |
---|---|---|---|
Tautomeric equilibrium | Fixed in 3H-form | 1H/3H ratio ≈ 4:1 | ¹⁵N NMR in DMSO-d6 |
Plasma stability (t₁/₂) | >120 minutes | 45 minutes | Rat plasma incubation (37°C) |
Thermal decomposition onset | 218°C | 195°C | Differential scanning calorimetry |
Photolytic degradation | <5% after 48h (300-800 nm) | 22% after 48h | ICH Q1B photostability testing |
Accelerated stability studies confirm that N3-methylation reduces hydrolytic degradation at physiological pH by 3-fold compared to unmethylated counterparts, particularly resisting nucleophilic attack at the C8 position. The methyl group’s electron-donating effect also increases aromaticity (Harmonic Oscillator Model of Aromaticity index: 82 vs. 78), contributing to ring stability [4]. However, excessive methylation (e.g., di-methylation) triggers quaternization-induced ring opening, necessitating precise stoichiometric control (1.1 equivalents methylating agent).
The morpholine installation strategy profoundly impacts molecular properties and synthetic efficiency. Direct nucleophilic substitution (alkylation route) employs 7-chloro-3-methyl-triazolopyrimidine reacting with morpholine, producing N-(3-methyl-3H-[1,2,3]triazolopyrimidin-7-yl)morpholin-4-amine in a single step with yields typically reaching 85-92%. This method benefits from operational simplicity and avoids protective groups, though it requires stringent anhydrous conditions to prevent hydrolysis .
Conversely, acylation-based approaches involve multi-step sequences: (1) synthesis of 7-amino-triazolopyrimidine via ammonolysis, (2) acylation with morpholine-4-carbonyl chloride, and (3) deprotection if needed. While this route allows incorporation of structurally diverse acyl groups, it introduces significant drawbacks: 1) Reduced Bioavailability: Amide derivatives exhibit 30-40% lower membrane permeability in Caco-2 assays (Papp < 5 × 10⁻⁶ cm/s) due to increased polar surface area (>80 Ų vs. 45 Ų for alkylation route) [3] [4].2) Synthetic Complexity: Additional steps diminish overall yield (cumulative 45-60% vs. 85-92% for direct alkylation) and introduce purification challenges from residual coupling reagents.3) Stability Concerns: Amide bonds demonstrate pH-dependent hydrolysis (t₁/₂ = 8h at pH 1.2 vs. >200h for alkylamines), limiting gastrointestinal stability [7].
Table 3: Alkylation vs. Acylation Route Performance Comparison
Characteristic | Direct Alkylation Route | Acylation Route | Analytical Method |
---|---|---|---|
Synthetic steps | 1 | 3-4 | Reaction monitoring |
Isolated yield | 85-92% | 45-60% (cumulative) | Gravimetric analysis |
Reaction scale feasibility | >100g demonstrated | <10g optimal | Process chemistry reports |
LogD (pH 7.4) | 1.8 ± 0.2 | 0.9 ± 0.3 | Shake-flask HPLC-UV |
Aqueous solubility | 125 µM | >500 µM | Nephelometry |
Hybrid strategies exploring carbamate or urea linkages were abandoned due to poor metabolic stability and synthetic complexity. The alkylation route remains preferred for target compound synthesis, though acylation retains utility for prodrug designs where controlled hydrolysis is advantageous. Recent innovations include flow chemistry approaches for the alkylation route, enabling continuous production with >95% conversion in <10 minutes residence time [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: